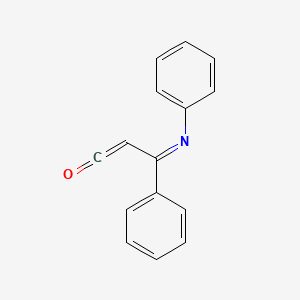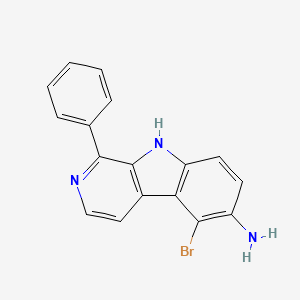
5-Bromo-1-phenyl-9H-beta-carbolin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-phenyl-9H-beta-carbolin-6-amine: is a chemical compound with the molecular formula C17H12BrN3 It is characterized by its complex structure, which includes multiple aromatic rings and a bromine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-phenyl-9H-beta-carbolin-6-amine typically involves multi-step organic reactions. One common method includes the bromination of 1-phenyl-9H-beta-carbolin-6-amine using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is carefully monitored to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Bromo-1-phenyl-9H-beta-carbolin-6-amine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-1-phenyl-9H-beta-carbolin-6-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that can be used in various chemical reactions and studies.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: The compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new products and technologies.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-phenyl-9H-beta-carbolin-6-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways. The exact molecular pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-9H-beta-carbolin-6-amine: Lacks the bromine atom, resulting in different chemical properties and reactivity.
5-Chloro-1-phenyl-9H-beta-carbolin-6-amine: Contains a chlorine atom instead of bromine, leading to variations in its chemical behavior.
5-Fluoro-1-phenyl-9H-beta-carbolin-6-amine: Contains a fluorine atom, which affects its reactivity and interactions.
Uniqueness: 5-Bromo-1-phenyl-9H-beta-carbolin-6-amine is unique due to the presence of the bromine atom, which influences its chemical reactivity and potential applications. The bromine atom can participate in various chemical reactions, making this compound versatile in synthetic and research applications.
Eigenschaften
CAS-Nummer |
160065-94-1 |
|---|---|
Molekularformel |
C17H12BrN3 |
Molekulargewicht |
338.2 g/mol |
IUPAC-Name |
5-bromo-1-phenyl-9H-pyrido[3,4-b]indol-6-amine |
InChI |
InChI=1S/C17H12BrN3/c18-15-12(19)6-7-13-14(15)11-8-9-20-16(17(11)21-13)10-4-2-1-3-5-10/h1-9,21H,19H2 |
InChI-Schlüssel |
VACRQWAVUFKQSB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC=CC3=C2NC4=C3C(=C(C=C4)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


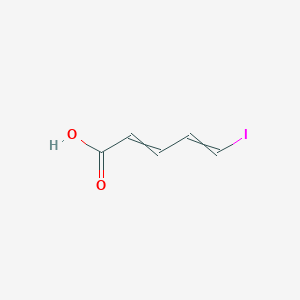



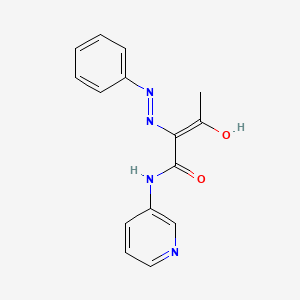

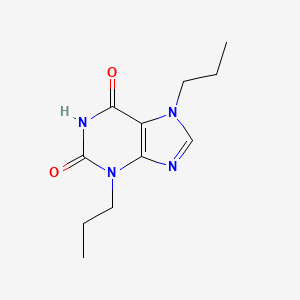
![Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)-](/img/structure/B14270333.png)
![N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethanediamide](/img/structure/B14270338.png)
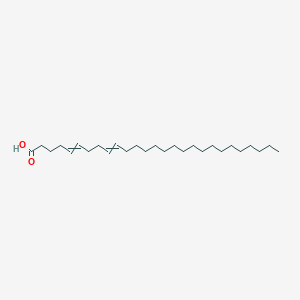
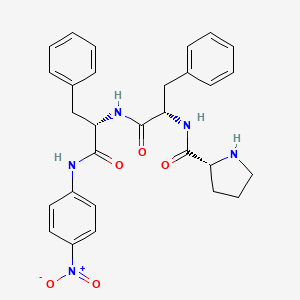
![Ethyl {[(2-methoxyethoxy)carbonyl]sulfanyl}acetate](/img/structure/B14270355.png)

